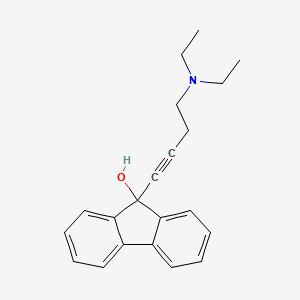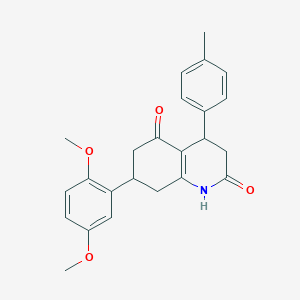![molecular formula C15H18N4OS B4572084 (4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4572084.png)
(4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Vue d'ensemble
Description
(4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a pyrimidinyl group, and a piperazino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multiple steps, including the formation of the thienyl and pyrimidinyl groups, followed by their coupling with the piperazino group. Common synthetic routes include:
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts.
Suzuki–Miyaura Coupling: This method involves the cross-coupling of boron reagents with halides under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the piperazino moiety.
Applications De Recherche Scientifique
(4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The thienyl and pyrimidinyl groups can engage in π-π stacking interactions, while the piperazino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-methyl-3-isoxazolyl)[4-(5-propyl-2-pyrimidinyl)piperazino]methanone
- (4,5-Dimethyl-3-thienyl)[4-(2-thienylsulfonyl)-1-piperazinyl]methanone
Uniqueness
(4,5-DIMETHYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propriétés
IUPAC Name |
(4,5-dimethylthiophen-3-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-12(2)21-10-13(11)14(20)18-6-8-19(9-7-18)15-16-4-3-5-17-15/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSXPSRQBINRSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-TERT-BUTYL-2-[N-(3-NITROPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B4572007.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4572024.png)
![N-{[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B4572027.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B4572032.png)
![1-[5-(5-Methyl-2-propan-2-ylphenoxy)pent-3-ynoxy]benzotriazole](/img/structure/B4572040.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4572048.png)
![1-methyl-3-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4572054.png)
![2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B4572055.png)
![5-(pyridin-3-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B4572058.png)

![methyl 4-({[3-(2-methoxybenzoyl)-1-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4572067.png)
![8-[4-(3-ethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B4572068.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B4572090.png)
